7-(trifluoromethyl)-1-benzothiophene
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Overview
Description
7-(Trifluoromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group (-CF₃) attached to the benzothiophene structure significantly influences its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1-benzothiophene typically involves the introduction of the trifluoromethyl group into the benzothiophene framework. One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction conditions often include the use of photoredox catalysts under visible light irradiation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize readily available organic precursors and fluorinating agents like cesium fluoride to generate the trifluoromethyl group on demand .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted benzothiophenes.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
7-(Trifluoromethyl)-1-benzothiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1-benzothiophene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological outcomes .
Comparison with Similar Compounds
7-Methyl-1-benzothiophene: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Chloro-1-benzothiophene: Contains a chlorine atom instead of a trifluoromethyl group.
7-Bromo-1-benzothiophene: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-1-benzothiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it more versatile compared to its analogs .
Properties
CAS No. |
120568-07-2 |
---|---|
Molecular Formula |
C9H5F3S |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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